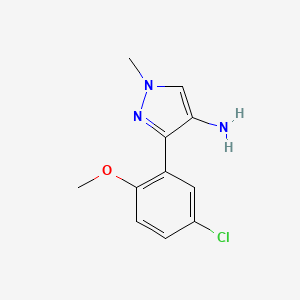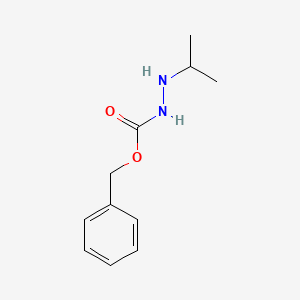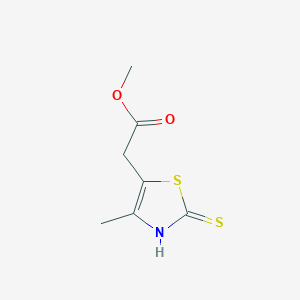![molecular formula C15H18N2O3 B8311221 Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate](/img/structure/B8311221.png)
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate
概述
描述
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.31 g/mol. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-ethyl-2-oxazoline with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazoles with different functional groups, while reduction can produce oxazolines .
科学研究应用
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
相似化合物的比较
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate is unique due to its specific substitution pattern on the oxazole ring and the presence of both benzyl and carbamate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
benzyl N-[2-(5-ethyl-1,3-oxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-2-13-10-17-14(20-13)8-9-16-15(18)19-11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,16,18) |
InChI 键 |
JGWWYTRUHAQRFA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(O1)CCNC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
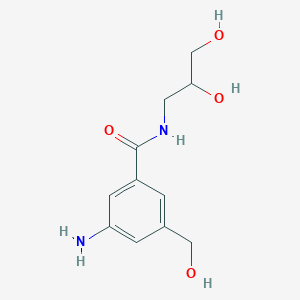
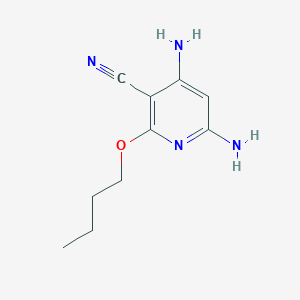
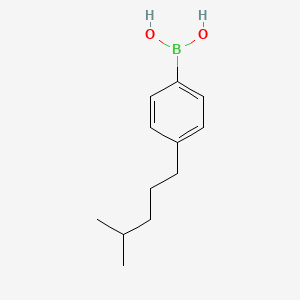
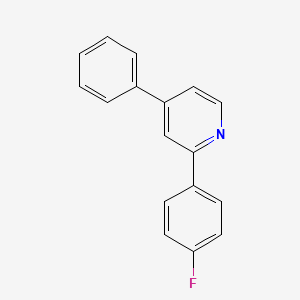
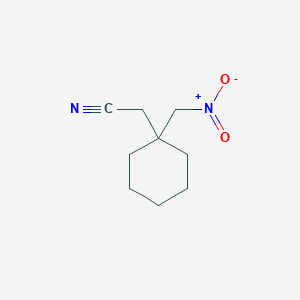
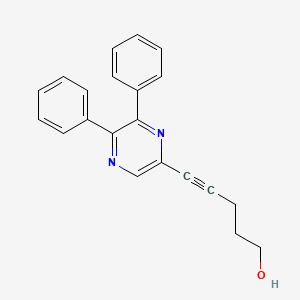
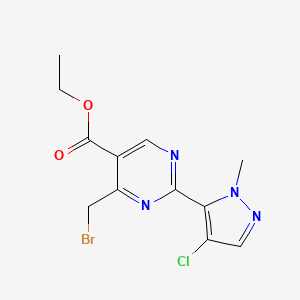
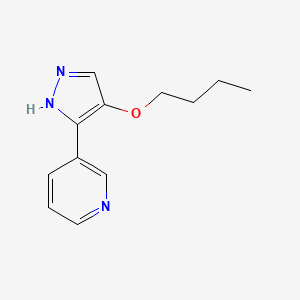
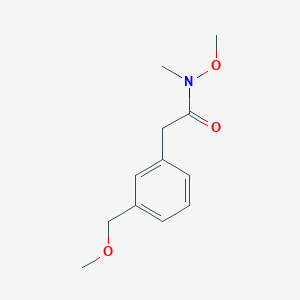
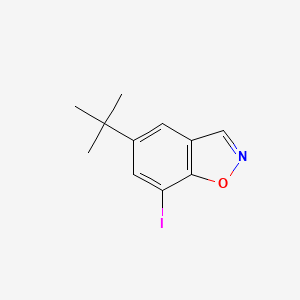
![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)
